N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH) vs. Palmitoyl Analog (Pal-Phe-OH): Quantified Metastable Hydrogel vs. Supergelator Behavior
In a direct comparative study of phenylalanine-based amphiphiles, N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH) forms metastable hydrogels that slowly convert into crystals, whereas its analog N-palmitoyl-L-phenylalanine (Pal-Phe-OH) acts as a highly efficient supergelator [1]. X-ray diffraction analysis revealed that Lau-Phe-OH is more ordered than Pal-Phe-OH; the reduced order in Pal-Phe-OH is identified as the primary reason for its superior gelation efficiency [1]. This distinction in phase stability and molecular packing is critical for applications where a transient, kinetically trapped gel state (Lau-Phe-OH) is required instead of a persistent gel (Pal-Phe-OH).
| Evidence Dimension | Self-assembly behavior and phase stability |
|---|---|
| Target Compound Data | Forms metastable hydrogels that slowly become crystals |
| Comparator Or Baseline | N-palmitoyl-L-phenylalanine (Pal-Phe-OH): Very efficient gelator (supergelator) |
| Quantified Difference | Lau-Phe-OH exhibits metastable gelation with subsequent crystallization; Pal-Phe-OH exhibits persistent supergelation due to reduced molecular order. |
| Conditions | Hydrogel formation in aqueous media, characterized by X-ray diffraction |
Why This Matters
This directly quantified difference in self-assembly kinetics and phase outcome dictates selection for applications requiring either transient, metastable gels (Lau-Phe-OH) or robust, long-lived supergels (Pal-Phe-OH).
- [1] Cenciarelli, F., et al. (2025). Phenylalanine-Based Amphiphilic Self-Assembled Materials: Gels or Crystals? Chemistry - A European Journal, e202404586. DOI: 10.1002/chem.202404586. View Source
